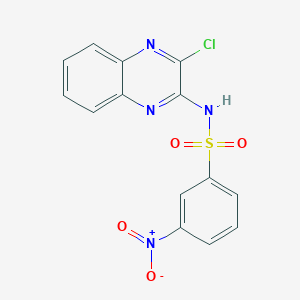
4-(4-phenylphenyl)-2,6-dipyridin-2-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(4-Biphenylyl)-2,2’:6’,2’'-terpyridine is an organic compound that belongs to the class of terpyridines It is characterized by the presence of a biphenyl group attached to a terpyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(4-Biphenylyl)-2,2’:6’,2’'-terpyridine typically involves the following steps:
Suzuki Coupling Reaction: The initial step involves the Suzuki coupling of 4-bromobiphenyl with 2,2’:6’,2’‘-terpyridine-4’-boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol under reflux conditions.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for 4’-(4-Biphenylyl)-2,2’:6’,2’'-terpyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4’-(4-Biphenylyl)-2,2’:6’,2’'-terpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of biphenyl-4-carboxylic acid derivatives.
Reduction: Formation of biphenyl-4-ylmethanol derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
4’-(4-Biphenylyl)-2,2’:6’,2’'-terpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique electronic and photophysical properties.
Materials Science: The compound is employed in the design of organic semiconductors and light-emitting materials for optoelectronic devices.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological macromolecules.
Industry: It is used in the development of advanced materials with specific functionalities, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 4’-(4-Biphenylyl)-2,2’:6’,2’'-terpyridine involves its ability to coordinate with metal ions through the nitrogen atoms of the terpyridine moiety. This coordination can lead to the formation of stable metal complexes that exhibit unique electronic, magnetic, and catalytic properties. The biphenyl group enhances the compound’s ability to interact with various substrates, making it a versatile ligand in coordination chemistry.
Comparison with Similar Compounds
2,2’6’,2’'-Terpyridine: A parent compound with similar coordination properties but lacking the biphenyl group.
4,4’-Bipyridine: Another bipyridine derivative with different electronic properties due to the absence of the terpyridine core.
5,5’‘-Bis(4-biphenylyl)-2,2’5’,2’'-terthiophene: A related compound with a thiophene core instead of a terpyridine core.
Uniqueness: 4’-(4-Biphenylyl)-2,2’:6’,2’'-terpyridine is unique due to the combination of the biphenyl and terpyridine moieties, which imparts distinct electronic and steric properties. This makes it a valuable ligand for the synthesis of metal complexes with tailored properties for specific applications.
Properties
Molecular Formula |
C27H19N3 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-(4-phenylphenyl)-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C27H19N3/c1-2-8-20(9-3-1)21-12-14-22(15-13-21)23-18-26(24-10-4-6-16-28-24)30-27(19-23)25-11-5-7-17-29-25/h1-19H |
InChI Key |
KASNEZRELMXILE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NC(=C3)C4=CC=CC=N4)C5=CC=CC=N5 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
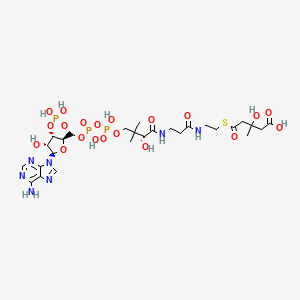
![2-amino-4,5-difluoro-N-[2-(4-fluorophenyl)ethyl]Benzamide](/img/structure/B8751004.png)
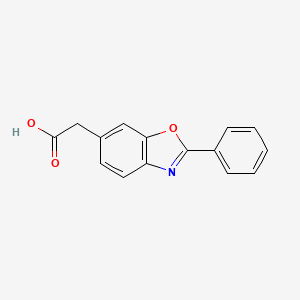


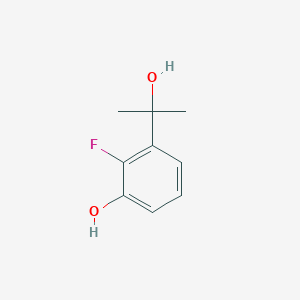

![7-(Trifluoromethyl)benzo[b]thiophene](/img/structure/B8751048.png)
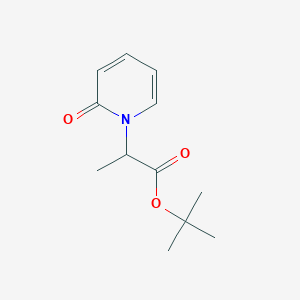

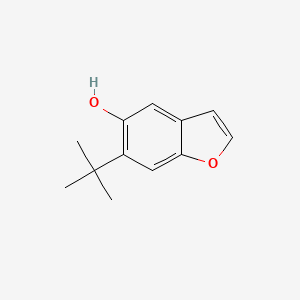
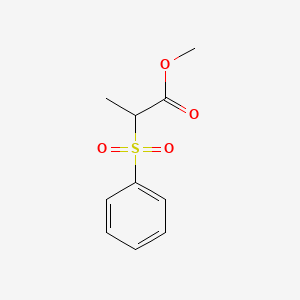
![Pyridine, 4-[(3-methoxyphenyl)methyl]-](/img/structure/B8751088.png)
